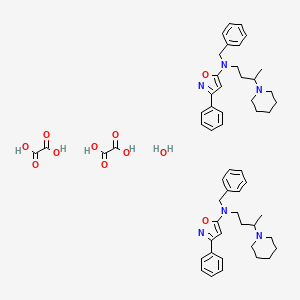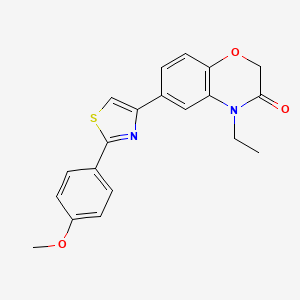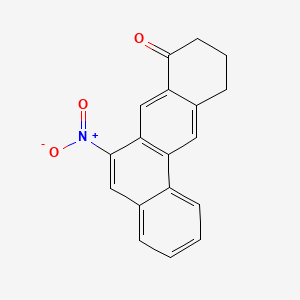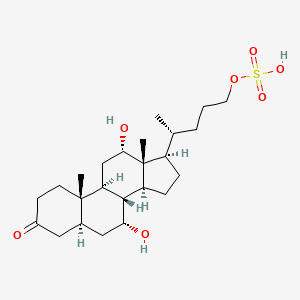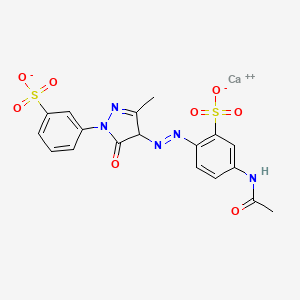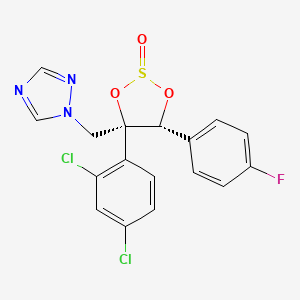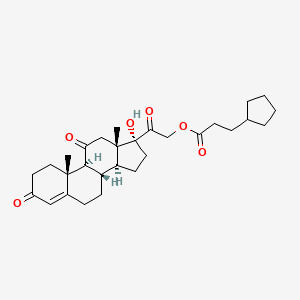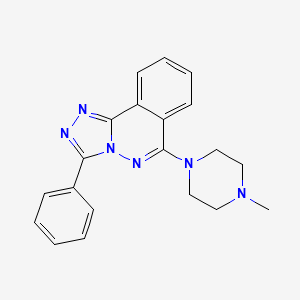
4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and naphthalene ring structure. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through filtration, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Produces various substituted naphthalene derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The sulfonic acid groups enhance its solubility in water, making it useful in various aqueous applications. The naphthalene ring structure provides stability and rigidity to the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- 6-(Methyl((2-(sulphooxy)ethyl)sulphonyl)amino)naphthalene-2-sulphonic acid
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo multiple types of reactions makes it versatile for various applications.
Propriétés
Numéro CAS |
94109-40-7 |
|---|---|
Formule moléculaire |
C19H16KN3Na2O13S4 |
Poids moléculaire |
707.7 g/mol |
Nom IUPAC |
potassium;disodium;4-hydroxy-6-[methyl(2-sulfonatooxyethylsulfonyl)amino]-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H19N3O13S4.K.2Na/c1-22(36(24,25)9-8-35-39(32,33)34)14-5-2-12-10-17(38(29,30)31)18(19(23)16(12)11-14)21-20-13-3-6-15(7-4-13)37(26,27)28;;;/h2-7,10-11,23H,8-9H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |
Clé InChI |
XFKPIQCFMOCYHY-UHFFFAOYSA-K |
SMILES canonique |
CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



